molecular formula C15H21NO4S B5254293 METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5254293
M. Wt: 311.4 g/mol
InChI Key: MHBNMCKMSNYTTF-UHFFFAOYSA-N
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Description

METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a methyl ester group, a dimethylbenzenesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,5-diamines or amino alcohols.

    Introduction of the Sulfonyl Group: The 2,5-dimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the piperidine-4-carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 1-(2,4-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE
  • METHYL 1-(2,6-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE
  • METHYL 1-(3,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Uniqueness

METHYL 1-(2,5-DIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its versatility in various applications.

Properties

IUPAC Name

methyl 1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-4-5-12(2)14(10-11)21(18,19)16-8-6-13(7-9-16)15(17)20-3/h4-5,10,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNMCKMSNYTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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